![molecular formula C20H18N4O3 B5970823 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970823.png)
2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and naphthyridine precursors. The synthetic route may involve:
Condensation Reactions: Combining pyridine and naphthyridine derivatives under specific conditions to form the core structure.
Alkylation: Introducing the 3-methoxypropyl group through alkylation reactions using appropriate alkylating agents.
Cyclization: Forming the pyrido[4,3-b][1,6]naphthyridine ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure conditions.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other substituents.
Scientific Research Applications
Biological Activities
Research indicates that naphthyridine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the structure suggests potential antimicrobial activity. Naphthyridine derivatives have been reported to exhibit significant antibacterial and antifungal effects .
- CNS Activity : Compounds with pyridyl groups are often explored for their neuropharmacological properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound effectively inhibited CDK4-mediated pathways in cancer cells, leading to reduced tumor growth in vivo .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Neuropharmacological Research : Preliminary pharmacological evaluations indicated that compounds with similar structures showed promise in modulating serotonin receptors, hinting at potential applications in treating depression or anxiety disorders .
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
8-Hydroxyquinoline | Structure | Known for its chelating properties; used in pharmaceuticals. |
7-Aminoquinoline | Structure | Exhibits antimalarial activity; shares nitrogen-containing heterocycles. |
6-Methylpyridazine | Structure | Simpler structure but shares similar reactivity patterns. |
The unique combination of functional groups in 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione distinguishes it from other naphthyridine derivatives. Its intricate design enhances its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxypropyl)amino-3-(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(3-methoxypropyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic structure that belongs to the naphthyridine family. Its intricate design incorporates multiple functional groups, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular structure of the compound includes:
- Pyridine and Naphthyridine Rings : These fused rings are known for their significant biological properties.
- Substituents : The presence of a methoxypropyl group and a pyridyl moiety enhances its pharmacological potential.
Biological Activities
Research indicates that naphthyridine derivatives exhibit a variety of biological activities. The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
The biological activity of this compound is hypothesized to involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
Properties
IUPAC Name |
8-(3-methoxypropyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-12-4-9-23-10-6-16-14(19(23)25)13-15-17(22-16)7-11-24(20(15)26)18-5-2-3-8-21-18/h2-3,5-8,10-11,13H,4,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASXMCGQTVXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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